7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
Properties
CAS No. |
872197-65-4 |
|---|---|
Molecular Formula |
C18H13BrN2OS |
Molecular Weight |
385.28 |
IUPAC Name |
7-bromo-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13BrN2OS/c1-10-2-4-11(5-3-10)16-20-17-14(18(23)21-16)9-12-8-13(19)6-7-15(12)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
CBGSSQIBVYXYSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-formylchromone under acidic conditions to form the chromeno-pyrimidine core. The thione group is then introduced through a reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, while oxidation with hydrogen peroxide can produce the corresponding sulfoxide .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. The compound’s ability to interact with DNA and RNA also contributes to its antiviral and antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-(5-Bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Structure : Differs in substituents at positions 2 (5-bromo-2-methoxyphenyl vs. p-tolyl) and 9 (ethoxy group vs. hydrogen).
- The bromine position (5 vs. 7) may alter electronic effects on the aromatic system .
2.1.2 7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
- Structure: Replaces the chromeno-pyrimidine core with a thieno-pyrimidine fused to a coumarin moiety.
- Properties: Exhibits a higher melting point (216–217°C) compared to typical chromeno-pyrimidines, likely due to increased planarity from the coumarin-thieno fusion. LC-MS data (m/z 450.9 [M+H]+) suggests greater molecular weight and stability .
Key Observations :
- Microwave-assisted synthesis (e.g., for thiazolo derivatives) offers higher yields (93%) compared to conventional methods .
- The target compound’s synthesis may require bromination and selective thione formation, which could introduce challenges in purity and scalability.
Physicochemical and Spectral Properties
Analysis :
- The bromine atom in the target compound increases molecular weight and may reduce solubility in non-polar solvents.
- Thieno-pyrimidine derivatives (e.g., CAS 14080-55-8) exhibit lower molecular weights and distinct reactivity due to sulfur incorporation .
Biological Activity
7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound characterized by a chromeno-pyrimidine structure. The presence of a bromine atom at the 7-position and a p-tolyl group at the 2-position, along with a thione functional group, contributes to its unique properties and potential biological activities. This article explores the biological activity of this compound, synthesizing current research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.27 g/mol. The structural features that influence its biological activity include:
- Bromine Substitution : Enhances reactivity and potential interaction with biological targets.
- Thione Group : Imparts unique chemical behavior typical of thioketones and heterocycles.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that compounds within this class demonstrate notable antimicrobial properties. For instance, similar derivatives have been tested against various pathogenic bacteria and fungi. In particular, compounds with structural similarities exhibited moderate to potent activity against strains such as Pseudomonas aeruginosa and Escherichia coli.
| Compound | MIC Value (μM) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Similar Derivative A | 0.21 | Pseudomonas aeruginosa |
| Similar Derivative B | TBD | Escherichia coli |
Cytotoxicity
Cytotoxicity assays using MTT revealed promising results for derivatives of this compound against various cancer cell lines. For example, derivatives demonstrated significant inhibitory effects on cell viability in human cancer cell lines, suggesting potential as anticancer agents.
Mechanistic Studies
Molecular docking studies have been employed to understand the interaction mechanisms of this compound with target proteins. These studies suggest that the compound may act by inhibiting key enzymes involved in bacterial resistance or cancer proliferation.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various chromeno-pyrimidine derivatives, it was found that certain derivatives exhibited significant activity against resistant bacterial strains, indicating the potential for developing new antibiotics based on this scaffold.
- Cytotoxicity in Cancer Research : A series of experiments conducted on breast cancer cell lines showed that modifications in the structure of chromeno-pyrimidines could lead to enhanced cytotoxic effects, particularly when bromine or chlorine substituents were present.
Q & A
Q. How can the synthesis of 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione be optimized for higher yield and purity?
Methodological Answer:
- Microwave-Assisted Synthesis : Utilize microwave irradiation to accelerate condensation reactions, reducing reaction times from hours to minutes while maintaining yields (e.g., 65–88% yields reported for analogous chromeno-pyrimidine derivatives) .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) with bases like NaH improve reactivity. For example, NaH-mediated alkylation in DMF achieved 88% yield for a related pyrrolo-pyrimidine compound .
- Purification Techniques : Recrystallization (e.g., ethanol/dioxane mixtures) or column chromatography (silica gel with CH₂Cl₂/MeOH gradients) ensures high purity .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) identify proton environments and carbon frameworks. For example, pyrimidine protons resonate at δ 7.36–8.63 ppm in similar structures .
- LC-MS/HRMS : Confirm molecular weight (e.g., m/z 450.9 [M+H]⁺ for a brominated chromeno-pyrimidine analog) and isotopic patterns (Br signatures) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for brominated pyrimidine derivatives .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Chromeno-pyrimidine analogs show activity in the µM range .
- Enzyme Inhibition : Test against kinases or topoisomerases via fluorometric assays, given the structural similarity to known inhibitors .
Advanced Research Questions
Q. How can the reaction mechanism for the formation of the chromeno-pyrimidine core be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated intermediates to identify rate-determining steps (e.g., cyclization vs. bromination) .
- Computational Modeling : Density Functional Theory (DFT) calculations to map energy profiles for key steps like Pinner/Dimroth rearrangements observed in related syntheses .
- Intermediate Trapping : Use quenching agents (e.g., acetic acid) to isolate and characterize transient species via LC-MS .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolic Stability Studies : Incubate the compound with liver microsomes to identify metabolites (e.g., demethylation or thione oxidation) that may reduce efficacy in vivo .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the p-tolyl group) to isolate pharmacophoric features .
- Dose-Response Refinement : Use logarithmic dosing in animal models to identify optimal therapeutic windows .
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?
Methodological Answer:
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. The bromine atom may enhance halogen bonding .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR Modeling : Train models on chromeno-pyrimidine libraries to correlate substituents (e.g., Br, p-tolyl) with bioactivity .
Q. How can the compound’s stability under physiological conditions be improved?
Methodological Answer:
- pH-Dependent Stability Assays : Monitor degradation via HPLC in buffers (pH 1–10) to identify labile moieties (e.g., thione oxidation at neutral pH) .
- Prodrug Design : Mask the thione group as a disulfide or ester to enhance serum stability, as seen in pyrrolo-pyrimidine derivatives .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
